A Technical Guide to (2-Aminopyridin-4-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to (2-Aminopyridin-4-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
(2-Aminopyridin-4-yl)boronic acid (CAS Number: 903513-62-2 ) is a specialized building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development.[1][2] Its unique structure, combining a 2-aminopyridine moiety with a boronic acid functional group, makes it a valuable reagent for creating complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for professionals in pharmaceutical and chemical research.
Chemical and Physical Properties
(2-Aminopyridin-4-yl)boronic acid is a stable, solid compound. The boronic acid group is a key feature, acting as a Lewis acid and enabling reversible covalent bond formation, a property widely exploited in the design of enzyme inhibitors and sensors.[3] The 2-aminopyridine scaffold is a prevalent pharmacophore in numerous biologically active compounds.[4]
A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 903513-62-2 | [1][2] |
| Molecular Formula | C₅H₇BN₂O₂ | |
| IUPAC Name | (2-aminopyridin-4-yl)boronic acid | |
| InChI Key | AWBACOXFGYMTIX-UHFFFAOYSA-N | |
| Safety | Signal Word: Warning | |
| Hazard Statements: H302, H315, H319, H335 | ||
| Precautionary Statements: P261, P305+P351+P338 |
Note: Detailed spectroscopic data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers.[5]
Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids often involves a regioselective halogen-metal exchange followed by quenching with a boron electrophile.[6] Below are representative protocols for the synthesis of the title compound and its pinacol ester derivative, which is often used for its enhanced stability and ease of handling.
The general synthesis strategy involves the creation of an organometallic intermediate from a halogenated pyridine, which is then reacted with a borate ester.
Caption: General synthesis workflow for (2-Aminopyridin-4-yl)boronic acid.
This protocol is adapted from general procedures for the synthesis of halopyridinylboronic acids.[6]
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Reaction Setup: A solution of 4-bromo-2-aminopyridine (1.0 eq) in anhydrous THF (tetrahydrofuran) is prepared in an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
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Halogen-Metal Exchange: n-Butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.
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Borylation: Triisopropyl borate (B(O-iPr)₃, 1.2 eq) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
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Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2). The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with diethyl ether to remove non-polar impurities. The pH of the aqueous layer is carefully adjusted to ~7.5 using a base (e.g., NaOH), which should precipitate the product. The resulting solid is collected by filtration, washed with cold water and a minimal amount of cold ether, and then dried under vacuum to yield (2-aminopyridin-4-yl)boronic acid.
Applications in Research and Drug Development
Boronic acids are versatile building blocks in organic chemistry and have gained immense traction in medicinal chemistry.[7][8] Their utility stems from their stability, low toxicity, and diverse reactivity, especially in the Suzuki-Miyaura cross-coupling reaction.[7]
(2-Aminopyridin-4-yl)boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern drug synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The boron atom in boronic acids is electrophilic and can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of enzymes, particularly proteases.[9] This mechanism is the basis for the action of blockbuster drugs like Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[9][10] The 2-aminopyridine moiety can engage in hydrogen bonding within the enzyme's binding pocket, enhancing affinity and selectivity.
Caption: Mechanism of enzyme inhibition via reversible covalent bond formation.
The unique combination of a proven pharmacophore and a versatile reactive group makes (2-Aminopyridin-4-yl)boronic acid a high-value compound for constructing novel chemical entities with therapeutic potential. Its applications range from fundamental synthetic chemistry to the development of targeted inhibitors for various disease pathways.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. (2-AMINO-4-PYRIDYL)BORONIC ACID | 903513-62-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 903513-62-2|(2-Aminopyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
